Technical Documentation Center

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190313-82-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: The 3-Chloro-4-Methyl-7-Azaindole Scaffold

This guide provides a comprehensive technical analysis of the 3-chloro-4-methyl-7-azaindole scaffold, a high-value pharmacophore in modern kinase inhibitor design.[1][2][3] Executive Summary: The "Privileged" Architectur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 3-chloro-4-methyl-7-azaindole scaffold, a high-value pharmacophore in modern kinase inhibitor design.[1][2][3]

Executive Summary: The "Privileged" Architecture

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system is widely recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine core of ATP.[1][2][3] The specific disubstitution pattern—3-chloro and 4-methyl —represents a sophisticated optimization strategy used to tune potency, selectivity, and metabolic stability simultaneously.[2][3]

This guide analyzes the scaffold's utility, detailing how the 4-methyl group acts as a steric control element (often clashing with kinase gatekeeper residues) while the 3-chloro substituent modulates the electronic profile of the hinge-binding motif and blocks metabolic oxidation.[1][2][3]

Structural & Electronic Analysis

The Core Pharmacophore

The 7-azaindole core mimics the adenine ring of ATP.[1][2][3][4] In the context of kinase inhibition, the N1-H acts as a hydrogen bond donor, and the N7 acts as a hydrogen bond acceptor, typically interacting with the "hinge region" of the kinase ATP-binding pocket.[5]

FeatureChemical PropertyMedicinal Chemistry Function
N1 (Pyrrole NH) H-Bond DonorBinds to backbone carbonyl (e.g., Glu/Leu) in kinase hinge.[1][2][3]
N7 (Pyridine N) H-Bond AcceptorBinds to backbone NH (e.g., Met/Val) in kinase hinge.
3-Chloro (C3) Lipophilic/EWGFills hydrophobic pocket; lowers pKa of N1-H; blocks CYP450 oxidation at C3.
4-Methyl (C4) Steric BulkInduces atropisomerism; clashes with "Gatekeeper" residues to enforce selectivity.[1][2][3]
Electronic Modulation (The 3-Cl Effect)

The introduction of a chlorine atom at C3 is not merely for hydrophobic filling.[1] Chlorine is electron-withdrawing (inductive effect, -I).[1][2][3]

  • pKa Shift: The electron-withdrawing nature of 3-Cl pulls density from the pyrrole ring, increasing the acidity of the N1 proton.[2][3] This strengthens the hydrogen bond donation to the kinase hinge region.

  • Metabolic Blockade: The C3 position of indoles/azaindoles is electron-rich and prone to oxidative metabolism.[1][2][3] Chlorination blocks this "soft spot," significantly extending half-life (

    
    ).
    
Steric Control (The 4-Me Effect)

The 4-methyl group is strategically positioned to interact with the "shelf" or "gatekeeper" region of the ATP pocket.[1][2][3]

  • Selectivity Filter: Many kinases have a bulky gatekeeper residue (e.g., Threonine or Methionine). A 4-methyl group can cause a steric clash in wild-type kinases, potentially making the inhibitor selective for mutants with smaller gatekeepers or specific kinase families that can accommodate this bulk.[1][2][3]

  • Conformational Lock: If a bulky substituent is placed at C3 (instead of Cl), the 4-Me group can force the C3-substituent out of plane (atropisomerism). With 3-Cl, the effect is subtler, often forcing the scaffold into a specific orientation within the binding cleft.

Synthetic Pathways[1][6][7][8][9][10]

The synthesis of 3-chloro-4-methyl-7-azaindole (CAS: 1190313-82-6) generally follows two distinct strategies: Functionalization of the Core (Route A) or De Novo Ring Construction (Route B).[1][2][3] Route A is preferred for scale-up.[1][2][3]

Route A: Electrophilic Halogenation (Preferred)

This protocol utilizes commercially available 4-methyl-7-azaindole.[1][2][3] The electron-rich pyrrole ring undergoes electrophilic aromatic substitution preferentially at C3.[1][2][3]

Reagents:

  • Substrate: 4-methyl-7-azaindole[1][2][3][6][7]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)[1][2][3]

  • Solvent: DMF or Acetonitrile (ACN)[8]

Mechanism:

  • NCS generates a chloronium ion equivalent.[3]

  • The C3 position attacks the electrophile.

  • Re-aromatization yields the 3-chloro derivative.[1][2][3]

Route B: The N-Oxide Rearrangement (For 4-Functionalization)

If 4-methyl-7-azaindole is not available, it can be synthesized from the parent 7-azaindole via the N-oxide.[1][2][3]

  • Oxidation: 7-azaindole

    
     7-azaindole-N-oxide (using mCPBA).[1][2][3]
    
  • Chlorination: N-oxide +

    
    
    
    
    
    4-chloro-7-azaindole.[1][2][3]
  • Methylation: 4-chloro-7-azaindole +

    
     (Suzuki Coupling) 
    
    
    
    4-methyl-7-azaindole.[1][2][3]
  • Final Chlorination: As in Route A.

Visualization: Synthetic Logic Flow[1][2][3]

Synthesis Start 7-Azaindole NOxide N-Oxide Intermediate Start->NOxide mCPBA (Oxidation) Cl_Inter 4-Chloro-7-azaindole NOxide->Cl_Inter POCl3 (Rearrangement) Me_Inter 4-Methyl-7-azaindole Cl_Inter->Me_Inter MeB(OH)2, Pd(0) (Suzuki) Target 3-Chloro-4-methyl- 7-azaindole Me_Inter->Target NCS, DMF (Electrophilic Sub.) Me_Inter->Target Direct Direct Route

Figure 1: Synthetic decision tree comparing de novo 4-functionalization vs. direct C3-chlorination.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-methyl-7-azaindole

Standard Operating Procedure (SOP) for Lab Scale (1-5g)

Materials:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1][2][3]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1][2]

  • Dimethylformamide (DMF) (anhydrous, 10 mL/g substrate)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-methyl-7-azaindole and anhydrous DMF. Stir at room temperature (RT) until fully dissolved.

  • Addition: Add NCS portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal temperature to keep < 30°C.[1][2][3]

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.[1][2][3] The product typically moves slightly higher or lower depending on the stationary phase, but the mass shift (+34 Da) is diagnostic.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should form.[3]

  • Isolation:

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[1][2][3] Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from acetonitrile or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Loss of the C3-H doublet (approx.[1][2][3] 6.5 ppm).[9] Retention of C2-H singlet (approx. 7.5 ppm) and C4-Methyl singlet (2.4-2.6 ppm).[1][2][3]

  • LC-MS: Observe M+1 peak at [M+H] = 167/169 (3:1 ratio due to Cl isotopes).[1][2][3]

Medicinal Chemistry Applications (SAR)[4]

Kinase Binding Mode

In Type I kinase inhibitors, the scaffold binds to the hinge region in the active conformation.

  • Hinge Interaction: The N1 and N7 atoms form a bidentate H-bond network with the backbone of the hinge residues (e.g., E339/M341 in c-Src).

  • Hydrophobic Pocket: The 3-Cl sits in a hydrophobic pocket often occupied by the gatekeeper or the roof of the ATP binding site.[3]

  • Selectivity: The 4-Me group points towards the solvent front or the gatekeeper.[1][2][3] If the kinase has a large gatekeeper (e.g., T338), the 4-Me may cause a clash, reducing potency. However, for kinases with smaller residues (e.g., Ala, Gly), this group enhances van der Waals contacts.

Visualization: Structure-Activity Relationship (SAR) Logic[1][2][3]

SAR Center 3-Cl-4-Me-7-Azaindole N1 N1 (Donor) Critical for Hinge Binding pKa modulated by 3-Cl Center->N1 N7 N7 (Acceptor) Critical for Hinge Binding Center->N7 C3 3-Cl (Substituent) 1. Metabolic Stability 2. Hydrophobic Fill 3. Electronic Tuning (-I) Center->C3 C4 4-Me (Substituent) 1. Gatekeeper Interaction 2. Steric Selectivity 3. Conformational Control Center->C4

Figure 2: SAR map highlighting the functional roles of specific scaffold positions.

References

  • Synthetic Methodology: Scalable synthesis and properties of 7-methyl-4-azaindole. (Analogous methodology for 4-substituted azaindoles). ResearchGate. Available at: [Link]

  • Medicinal Application: Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors.[1][2][3][10] RSC Medicinal Chemistry.[10] Available at: [Link]

Sources

Exploratory

The Untapped Therapeutic Potential of 3-Chloro-4-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery

For Immediate Release A Forward-Looking Whitepaper for Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Forward-Looking Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs. Its unique ability to mimic the purine structure allows it to effectively interact with a wide range of biological targets, particularly protein kinases. While extensive research has explored various substitutions on this privileged scaffold, the therapeutic potential of derivatives bearing a 3-chloro-4-methyl substitution pattern remains a largely uncharted and highly promising area of investigation. This technical guide provides a comprehensive overview of the rationale for exploring these specific derivatives, a proposed synthetic strategy, and a roadmap for their biological evaluation as potential therapeutic agents.

The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery

The 7-azaindole core is a bioisostere of indole and purine, enabling it to form key hydrogen bond interactions with the hinge region of ATP-binding sites in many protein kinases. This has led to the successful development of numerous kinase inhibitors for the treatment of cancer and other diseases.[1][2] Notable examples of FDA-approved drugs containing the 7-azaindole scaffold include Vemurafenib, a BRAF kinase inhibitor for melanoma, and Pexidartinib, a CSF1R inhibitor for tenosynovial giant cell tumor.[1] The versatility of the 7-azaindole ring system allows for substitutions at multiple positions, providing a rich platform for fine-tuning the pharmacological properties of drug candidates.[3]

The Strategic Importance of 3-Chloro and 4-Methyl Substitutions

The introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the 7-azaindole core is a deliberate design choice aimed at enhancing the therapeutic potential of the resulting derivatives.

  • The 3-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the pyrrole ring, potentially modulating the pKa and hydrogen-bonding capabilities of the N-H group. Furthermore, the chloro group can engage in specific halogen bonding interactions with the target protein, a strategy increasingly utilized in rational drug design to enhance binding affinity and selectivity.

  • The 4-Methyl Substituent: The methyl group at the 4-position introduces a small, lipophilic substituent that can probe hydrophobic pockets within the target's binding site. This can lead to improved potency and selectivity. Additionally, the methyl group can serve as a metabolic blocker, preventing potential oxidative metabolism at that position and thereby improving the pharmacokinetic profile of the compound.

The combination of these two substituents presents a unique opportunity to develop a new generation of 7-azaindole derivatives with potentially superior efficacy, selectivity, and drug-like properties.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to the core 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives can be envisioned based on established methodologies for the synthesis of substituted 7-azaindoles. A generalized, multi-step synthetic protocol is outlined below.

Diagram of the Proposed Synthetic Workflow

G start Substituted 2-aminopyridine step1 Iodination start->step1 NIS step2 Sonogashira Coupling step1->step2 Protected alkyne, Pd/Cu catalyst step3 Cyclization step2->step3 Base-mediated core 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Core step3->core step4 Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) core->step4 Various coupling partners end Diverse Library of Derivatives step4->end

Caption: Proposed synthetic workflow for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: Iodination of a Substituted 2-Aminopyridine. A commercially available or synthesized 2-amino-4-methylpyridine would be subjected to iodination at the 3-position using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

  • Step 2: Sonogashira Coupling. The resulting 2-amino-3-iodo-4-methylpyridine would undergo a palladium- and copper-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene.

  • Step 3: Cyclization to form the Pyrrole Ring. The coupled product would then be deprotected and cyclized under basic conditions (e.g., potassium tert-butoxide) to form the 4-methyl-1H-pyrrolo[2,3-b]pyridine ring system.

  • Step 4: Chlorination. The final step in the synthesis of the core scaffold would involve regioselective chlorination at the 3-position using a chlorinating agent like N-chlorosuccinimide (NCS).

This synthetic route offers flexibility and can be adapted to introduce further diversity at various positions of the scaffold.

Potential Therapeutic Targets and Screening Strategies

Given the established role of the 7-azaindole scaffold as a kinase inhibitor, the primary therapeutic area for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is likely to be oncology . However, their potential extends to other disease areas where specific kinases or other enzymes play a crucial role.

Potential Kinase Targets

Based on the known targets of other substituted 7-azaindole derivatives, a focused screening approach against the following kinase families is recommended:

Kinase FamilyRationale for TargetingKey Examples
Receptor Tyrosine Kinases (RTKs) Frequently dysregulated in cancer, driving cell proliferation, survival, and angiogenesis.FGFR, VEGFR, c-Met, ALK
Non-Receptor Tyrosine Kinases Involved in intracellular signaling pathways critical for cancer cell growth and survival.SRC, ABL, JAK
Serine/Threonine Kinases Key regulators of the cell cycle, apoptosis, and signal transduction pathways.BRAF, CDK, ATM, GSK-3β
Other Potential Targets

Beyond kinases, the 7-azaindole scaffold has shown activity against other enzyme families. A broader screening strategy could include:

  • Phosphodiesterases (PDEs): Specifically PDE4, which is a target for inflammatory diseases. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides with a 3-chloro-4-methylphenyl substituent showed inhibitory activity against PDE4B.[4]

  • G-protein-coupled receptors (GPCRs): Such as the CRTH2 receptor, which is involved in allergic inflammation.[5]

Screening Workflow

G lib Library of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives hts High-Throughput Screening (HTS) (e.g., Kinase Panel) lib->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation (Dose-response, Orthogonal Assays) hit_id->hit_val lead_opt Lead Optimization (SAR studies, ADME profiling) hit_val->lead_opt preclin Preclinical Development lead_opt->preclin

Caption: A typical drug discovery workflow for novel 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Following the identification of initial hits from the screening campaign, a systematic SAR study will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Key areas for modification would include:

  • Substitution at the N1 position of the pyrrole ring: Introducing various alkyl and aryl groups to probe for additional binding interactions.

  • Functionalization at other positions of the pyridine ring: If synthetically feasible, to further modulate the electronic and steric properties of the molecule.

  • Derivatization of the core scaffold: Attaching different pharmacophores at various positions to target specific sub-pockets of the active site.

Conclusion and Future Directions

The 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a novel and underexplored area within the broader family of 7-azaindole derivatives. The strategic placement of the chloro and methyl groups offers the potential for enhanced biological activity and improved drug-like properties. This technical guide provides a foundational framework for the synthesis, screening, and optimization of this promising new class of compounds. It is anticipated that a focused research effort in this area will lead to the discovery of novel drug candidates with significant therapeutic potential in oncology and other disease areas. The path forward lies in the hands of innovative researchers and drug developers who can unlock the full potential of this intriguing molecular architecture.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])

  • Pyrrolopyridine derivatives and their use as CRTH2 antagonists. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (URL: [Link])

  • Pyrrolo[2,3-b]pyridine derivative and use thereof for treatment of cancer. (URL: [Link])

  • Azaindole Therapeutic Agents. (URL: [Link])

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (URL: [Link])

  • Pyrrolo[2,3-b]pyridine derivatives for the inhibition of raf kinases. (URL: [Link])

  • Synthesis of pyrrolo [2, 3 - b] pyridines. (URL: )
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (URL: [Link])

  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. (URL: )
  • Azaindole therapeutic agents. (URL: [Link])

  • CN102746295B - Preparation method for 4-substituted-7-azaindole. (URL: )
  • Scalable synthesis and properties of 7-methyl- 4-azaindole. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (URL: [Link])

Sources

Foundational

The Structure-Activity Relationship (SAR) of 4-Methyl Substituted 7-Azaindoles: A Guide to Optimizing a Privileged Kinase Scaffold

An In-depth Technical Guide for Drug Development Professionals Abstract The 7-azaindole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the purine a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 7-azaindole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the purine and indole systems, which are fundamental to biological processes.[1][2] This bioisosterism makes it a highly effective scaffold, particularly in the design of kinase inhibitors where it can form critical hydrogen bond interactions with the enzyme's hinge region.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) centered on 7-azaindoles bearing a methyl group at the 4-position. We will explore the strategic rationale for this substitution, detail synthetic pathways, and dissect the impact of further modifications at other positions on the ring system. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the 4-methyl-7-azaindole core to design next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Part 1: The 7-Azaindole Core: A Foundation for Potent and Selective Kinase Inhibition

The 7-azaindole (or 1H-Pyrrolo[2,3-b]pyridine) framework has emerged as a premier scaffold in drug discovery. Its value stems from its structural similarity to the adenine fragment of adenosine triphosphate (ATP), the natural substrate for kinases.[3] This mimicry is achieved through a unique hydrogen bonding pattern: the pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole N-H at position 1 serves as a hydrogen bond donor.[4] This bidentate interaction allows 7-azaindole derivatives to anchor effectively within the ATP-binding site of many kinases, establishing a strong foundation for potent inhibition.

The introduction of a nitrogen atom into the indole's six-membered ring also modulates the scaffold's physicochemical properties, such as solubility and lipophilicity, which can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics compared to their indole counterparts.[1][2] Marketed drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, both containing the 7-azaindole moiety, underscore the clinical success of this scaffold.[3]

Part 2: The 4-Methyl Group: A Strategic Anchor for SAR Exploration

While substitutions can be made at multiple positions on the 7-azaindole ring, the C4 position is of particular strategic importance. Modifications here project into solvent-exposed regions or can be tailored to fit into specific sub-pockets of a target's active site. The introduction of a small, lipophilic methyl group at this position serves several key purposes:

  • Probing Hydrophobic Pockets: The methyl group can occupy small, hydrophobic pockets within the ATP-binding site, increasing van der Waals interactions and enhancing binding affinity.

  • Improving Metabolic Stability: A methyl group can act as a "metabolic block," sterically hindering enzymatic degradation (e.g., oxidation) at or near the C4 position, potentially increasing the compound's half-life.

  • Vector for Further Synthesis: It establishes a fixed point, allowing for a systematic and uncluttered exploration of SAR by making subsequent modifications at other positions (N1, C3, C5, C6).

  • Modulating Conformation: The steric bulk, though small, can influence the preferred conformation of larger substituents at adjacent positions, subtly altering how the molecule presents itself to the target protein.

The synthesis of 4-substituted 7-azaindoles often proceeds through an N-oxidation of the 7-azaindole core, followed by a nucleophilic substitution or a halogenation/coupling sequence.[5][6] This makes the 4-position an accessible and versatile handle for chemical modification.

Part 3: Synthesis of 4-Methyl-7-Azaindole Derivatives

The construction of a library of 4-methyl-7-azaindole analogs requires a robust and flexible synthetic strategy. A common and effective approach involves the initial synthesis of a key 4-methyl-7-azaindole intermediate, which can then be elaborated through various functionalization reactions.

General Synthetic Workflow

The diagram below outlines a representative workflow for synthesizing diverse analogs from a common 4-methyl-7-azaindole core. This strategy prioritizes late-stage diversification, enabling the rapid generation of a compound library for SAR studies.

G A Starting Material (e.g., 2-Amino-3-bromopyridine) B Pyrrole Ring Formation (e.g., Sonogashira Coupling & Cyclization) A->B C Core Intermediate (7-Azaindole) B->C D N-Oxidation at N7 C->D m-CPBA E Functionalization at C4 (e.g., Grignard or Organocuprate Addition) D->E MeMgBr/CuI F Key Intermediate (4-Methyl-7-Azaindole) E->F G Diversification at C3 (e.g., Halogenation followed by Suzuki/Buchwald-Hartwig Coupling) F->G 1. NIS/NBS 2. Pd Catalyst H Diversification at N1 (e.g., Alkylation/Arylation) F->H NaH, R-X I Final Analog Library G->I H->I

Caption: General workflow for the synthesis of 4-methyl-7-azaindole analogs.

Experimental Protocol: Buchwald-Hartwig Amination at C5

This protocol describes a common method for introducing an amine substituent at the C5 position of a pre-functionalized 4-methyl-5-bromo-7-azaindole intermediate. This reaction is crucial for exploring how different amine groups impact biological activity.

Objective: To synthesize a C5-amino substituted 4-methyl-7-azaindole derivative.

Materials:

  • 4-Methyl-5-bromo-7-azaindole (1.0 eq)

  • Desired amine (R-NH2) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.05 eq)

  • Ligand (e.g., Xantphos) (0.1 eq)

  • Base (e.g., Cs2CO3) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry, argon-purged reaction vessel, add 4-methyl-5-bromo-7-azaindole, the desired amine, cesium carbonate, and the ligand.

  • Add the anhydrous solvent via syringe and degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst to the mixture under an argon atmosphere.

  • Seal the vessel and heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[7]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired C5-amino substituted final product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Causality: The choice of a palladium catalyst and a specialized ligand like Xantphos is critical for facilitating the reductive elimination step that forms the C-N bond, even with sterically hindered or electron-rich/poor coupling partners. Cesium carbonate is used as the base because its solubility in organic solvents and its non-nucleophilic nature are ideal for this transformation.

Part 4: Core Structure-Activity Relationship Insights

The following analysis summarizes key SAR trends observed when modifying the 4-methyl-7-azaindole scaffold. The data presented in the table is representative and intended to illustrate general principles for optimization.

SAR Summary Table
Position of SubstitutionType of SubstituentGeneral Impact on Kinase ActivityRationale / Key Insights
N1 (Pyrrole) Small alkyl (e.g., -CH₃)Often Neutral or NegativeCan disrupt the crucial N-H hydrogen bond donation to the kinase hinge. Only tolerated if an alternative binding mode is achieved.
Aryl / HeteroarylVariableLarge groups can cause steric clashes unless a specific sub-pocket is available. Can be used to modulate physicochemical properties.
C3 HydrogenBaseline ActivityThe unsubstituted position provides a baseline for comparison.
Aryl / HeteroarylOften Positive A primary vector for potency. Aromatic rings can engage in π-stacking interactions and extend into selectivity pockets. Substituents on this ring (e.g., -OCH₃, -Cl, -CF₃) fine-tune potency and properties.
Amides / CarboxamidesOften Positive Can form additional hydrogen bonds with the target protein, significantly boosting affinity and influencing selectivity.[8]
C5 Halogens (Cl, Br)Neutral (as intermediates)Primarily used as synthetic handles for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Small Amines / EthersOften Positive Can improve solubility and form hydrogen bonds with solvent or nearby residues. A key position for optimizing ADME properties.
Aryl / HeteroarylVariableCan enhance potency if a suitable pocket is present, but may also negatively impact solubility or introduce metabolic liabilities.
C6 HydrogenBaseline ActivityLess frequently modified, but can be a site for fine-tuning properties.
Small Alkyl / FluoroGenerally NeutralCan be used to block potential sites of metabolism or subtly alter electronics without causing major steric clashes.
Visual SAR Synopsis

This diagram provides a visual summary of the key SAR takeaways for the 4-methyl-7-azaindole scaffold.

Caption: Key SAR hotspots on the 4-methyl-7-azaindole scaffold.

Part 5: Biological Evaluation Workflow

Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to determine their activity and establish the SAR.

Workflow for Kinase Inhibitor Profiling

The following workflow represents a standard cascade for identifying and characterizing novel kinase inhibitors based on the 4-methyl-7-azaindole scaffold.

G A Synthesized Compound Library B Primary Screen: Single-Dose Biochemical Assay (e.g., 1 µM concentration) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Secondary Screen: IC50 Determination (10-point dose-response curve) C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E G Selectivity Profiling (Panel of related kinases) D->G Parallel Screen F Cell-Based Potency Assay (e.g., Anti-proliferation in cancer cell line) E->F H Lead Compound Nomination F->H G->H

Caption: Standard workflow for the biological evaluation of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to the assay buffer.

  • Initiate Reaction: Add the diluted test compounds to the wells containing the kinase reaction mixture. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the active kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Part 6: Conclusion and Future Perspectives

The 4-methyl-7-azaindole scaffold is a highly versatile and effective starting point for the development of novel therapeutics, particularly kinase inhibitors. The 4-methyl group provides a strategic anchor, enabling systematic exploration of the surrounding chemical space. Key SAR insights reveal that the C3 position is the primary driver of potency, where aryl and heteroaryl substituents can be installed to target specific selectivity pockets. The C5 position is critical for modulating physicochemical properties and solubility, with small, polar groups often being beneficial. Finally, the N1-H remains a crucial interaction point, and its modification should be approached with caution.

Future efforts in this area should focus on:

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target kinases to rationally design modifications at the C3 and C5 positions for improved potency and selectivity.

  • Exploring Novel C4 Substitutions: While this guide focuses on the 4-methyl group, exploring other small groups (e.g., -CF₃, -cyclopropyl) could yield unique SAR and improved properties.

  • Targeting Drug Resistance: Developing 4-methyl-7-azaindole analogs that are active against clinically relevant drug-resistant mutant forms of kinases.

By integrating the principles of rational drug design with the robust synthetic and biological workflows detailed in this guide, researchers can continue to unlock the full potential of the 4-methyl-7-azaindole scaffold in the pursuit of innovative medicines.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.
  • Keighley, L. M., et al. (2020). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Retrieved from [Link]

  • van den Hurk, S., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 27(5), 692-699.
  • Janse van Vuuren, N., Janse van Rensburg, H., Terre'Blanche, G., & Legoabe, L. (2022). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. Retrieved from [Link]

  • Subota, A. I., Volochnyuk, D. M., Gorlova, A. O., & Grygorenko, O. O. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications, 23(6), 449-453. Retrieved from [Link]

  • SHANGHAI DAMAS REAGENT CO Ltd. (2012). Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. Retrieved from [Link]

  • Hugon, B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19796-19839. Retrieved from [Link]

  • Various Authors. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Azaindole Therapeutic Agents. PMC - NIH. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • SHANGHAI DAMAS REAGENT CO Ltd. (2014). Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Various Authors. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Hugon, B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Retrieved from [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 260, 115621. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution on 7-Azaindole Scaffolds

Introduction The 7-azaindole scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the core of numerous clinically significant molecules, including the BRAF inhibitor Vemurafenib.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-azaindole scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the core of numerous clinically significant molecules, including the BRAF inhibitor Vemurafenib.[1] Its structural similarity to indole allows it to act as a bioisostere, often leading to enhanced solubility and improved bioavailability in drug candidates.[1] The functionalization of this scaffold is therefore of paramount importance in drug discovery. While metal-catalyzed cross-coupling reactions have been extensively developed, classical nucleophilic aromatic substitution (SNAr) remains a powerful, often complementary, and highly practical method for installing key functionality.[2]

This guide provides a detailed examination of SNAr procedures on 7-azaindole scaffolds, focusing on the underlying mechanistic principles, regiochemical control, and practical, step-by-step protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Principles of SNAr on 7-Azaindole

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions. It does not proceed via backside attack or the formation of a cationic intermediate.[3] Instead, the reaction follows a two-step addition-elimination pathway.[3][4][5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, specifically at the carbon atom bearing a suitable leaving group (typically a halide).[3][6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4][6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled.[4][6]

The 7-azaindole system is primed for SNAr on its pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom makes the attached carbocyclic ring electron-deficient and thus susceptible to nucleophilic attack. This is in contrast to the pyrrole ring, which is π-electron rich and typically undergoes electrophilic substitution.[7]

Regioselectivity

For a typical 7-halo-7-azaindole starting material, the pyridine nitrogen activates the ring for nucleophilic attack. The positions ortho and para to the nitrogen are most activated. In the 7-azaindole system, this corresponds to the C6 and C4 positions. Therefore, SNAr reactions preferentially occur at these positions when a suitable leaving group is present. Direct functionalization at the C6 position is a common strategy.[7]

Diagram: Generalized SNAr Mechanism on a 7-Halo-7-azaindole

Caption: SNAr proceeds via a two-step addition-elimination pathway.

Experimental Protocols

The following protocols are generalized methodologies for common SNAr transformations on a 7-halo-7-azaindole substrate (e.g., 7-chloro-7-azaindole). Researchers must optimize conditions for their specific substrate and nucleophile.

Protocol 1: Amination (C-N Bond Formation)

The introduction of nitrogen-based nucleophiles is crucial for synthesizing many biologically active compounds. While palladium-catalyzed Buchwald-Hartwig amination is prevalent, classical SNAr offers a metal-free alternative, particularly with activated substrates.

Objective: To synthesize a 7-amino-7-azaindole derivative from a 7-chloro-7-azaindole.

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry microwave vial or sealed tube, add 7-chloro-7-azaindole (1.0 equiv.), the desired amine nucleophile (1.5 - 2.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-150 °C. The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-amino-7-azaindole product.

ParameterRecommended ConditionRationale / Notes
Substrate 7-Chloro- or 7-Fluoro-7-azaindoleFluoride is an excellent leaving group for SNAr due to its high electronegativity, which strongly activates the ring for nucleophilic attack.[6][9]
Nucleophile Primary/Secondary Aliphatic or Aromatic Amines1.5 - 2.5 equivalents
Base K₂CO₃, Cs₂CO₃, DIPEAA non-nucleophilic base is required to neutralize the HX formed during the reaction.
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are necessary to facilitate the reaction and reach required temperatures.
Temperature 100 - 150 °C (Conventional or Microwave)Higher temperatures are typically required to overcome the activation energy barrier.
Protocol 2: Alkoxylation / Aryloxylation (C-O Bond Formation)

The formation of ether linkages on the 7-azaindole core is a common strategy to modulate physicochemical properties like lipophilicity and metabolic stability.

Objective: To synthesize a 7-alkoxy- or 7-aryloxy-7-azaindole derivative.

Step-by-Step Methodology:
  • Nucleophile Preparation: In a separate flask, dissolve the alcohol or phenol nucleophile (1.2 equiv.) in a polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide. Stir for 30 minutes at room temperature.

  • Reaction Setup: In the main reaction vessel, dissolve the 7-chloro-7-azaindole (1.0 equiv.) in DMF or DMSO.

  • Reagent Addition: Carefully add the pre-formed nucleophile solution from step 1 to the solution of the 7-halo-7-azaindole.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the target ether.

ParameterRecommended ConditionRationale / Notes
Substrate 7-Chloro-7-azaindoleA common and commercially available starting material.
Nucleophile Alcohols, Phenols1.2 equivalents
Base NaH, K₂CO₃, Cs₂CO₃A strong base is needed to deprotonate the alcohol/phenol. Cesium carbonate is often effective for O-arylations.[10]
Solvent DMF, DMSO, THFMust be able to solvate the ionic intermediates.
Temperature 80 - 120 °CTemperature depends on the nucleophilicity of the alkoxide/phenoxide.
Protocol 3: Thiolation (C-S Bond Formation)

Sulfur-containing functional groups are important pharmacophores. SNAr provides a direct route to introduce thiols or thioethers onto the 7-azaindole nucleus.

Objective: To synthesize a 7-(alkylthio)- or 7-(arylthio)-7-azaindole derivative.

Step-by-Step Methodology:
  • Reaction Setup: Combine 7-chloro-7-azaindole (1.0 equiv.), the desired thiol (1.1 equiv.), and a mild base like potassium carbonate (K₂CO₃, 2.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF).

  • Reaction Conditions: Heat the mixture to 60-100 °C. Thiols are generally potent nucleophiles, often allowing for milder reaction conditions compared to their oxygen and nitrogen counterparts.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired thioether.

Diagram: Experimental Workflow for SNAr on 7-Azaindole

Sources

Application

Using 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine as an intermediate in pharmaceutical synthesis

The following application note and protocol guide details the synthesis and utilization of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (3-chloro-4-methyl-7-azaindole). This intermediate is a critical scaffold in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the synthesis and utilization of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (3-chloro-4-methyl-7-azaindole). This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK, and RAF families), where the 7-azaindole core serves as a bioisostere for purine, and the 3-chloro/4-methyl substituents modulate metabolic stability and hydrophobic pocket occupancy.

[1][2]

Introduction & Strategic Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, widely utilized to mimic the adenine core of ATP in kinase inhibitors. The specific derivative 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine offers a unique pharmacological profile:

  • 3-Chloro Substituent: Unlike the more reactive bromo- or iodo- analogs used for cross-coupling, the 3-chloro group is often retained in the final drug candidate to improve metabolic stability (blocking C3 oxidation) and enhance potency via halogen bonding or hydrophobic filling of the kinase "gatekeeper" region.[1][2]

  • 4-Methyl Substituent: Provides steric bulk to enforce atropisomer selectivity or serves as a handle for lateral functionalization (e.g., oxidation to aldehydes or lithiation).

This guide outlines a robust protocol for the synthesis of this intermediate and two distinct downstream application pathways : (A) N-alkylation for scaffold decoration, and (B) Advanced lateral lithiation for expanding the carbon skeleton.

Synthesis Protocol: Preparation of the Intermediate

Objective: Selective C3-chlorination of 4-methyl-1H-pyrrolo[2,3-b]pyridine. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position of 7-azaindole is the most electron-rich, allowing selective halogenation using N-chlorosuccinimide (NCS).[1][2]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 3438-46-8).[1][2]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).[2]

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous).

  • Workup: Ethyl acetate (EtOAc), Brine, Sodium thiosulfate (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (10.0 g, 75.7 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NCS (10.6 g, 79.5 mmol, 1.05 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[2] The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Quench: Pour the reaction mixture into ice-cold water (500 mL). A precipitate typically forms.

  • Extraction: If solid does not precipitate fully, extract with EtOAc (3 x 150 mL). Wash combined organics with 5% aqueous

    
     (to remove excess oxidant), water (2 x), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Yield: Expected yield is 85–92% . Product is a white to off-white solid.[1][2]

Data Specification Table:

Parameter Value Note
Molecular Weight 166.61 g/mol C8H7ClN2
Appearance Off-white solid

| 1H NMR (DMSO-d6) |


 12.1 (br s, 1H), 8.15 (d, 1H), 7.65 (s, 1H), 6.95 (d, 1H), 2.55 (s, 3H) | Characteristic loss of C3-H signal |
| MS (ESI) | [M+H]+ = 167.1 | Chlorine isotope pattern observed |

Downstream Application Protocols

Pathway A: N1-Alkylation (Scaffold Decoration)

Context:[2] This is the most common first step in generating library diversity. The 3-Cl group remains intact.[1][2][3]

  • Deprotonation: Dissolve 3-chloro-4-methyl-7-azaindole (1.0 equiv) in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

  • Completion: Stir at RT for 2–4 hours. Quench with water and extract with EtOAc.

  • Why this works: The

    
     of the N1-H is 
    
    
    
    . The 3-chloro group exerts a mild inductive effect, slightly increasing acidity compared to the parent azaindole, facilitating clean deprotonation.
Pathway B: Lateral Lithiation (Advanced Functionalization)

Context: The 4-methyl group is "benzylic" to the pyridine ring and is sufficiently acidic for lateral lithiation, allowing carbon-carbon bond formation at the methyl group.[1] This is a powerful method to extend the scaffold.[4]

  • Protection: The N1 position must be protected first (e.g., with SEM, Boc, or Tosyl) to prevent deprotonation of the indole nitrogen. Use the SEM-protected intermediate for this protocol.

  • Lithiation: Dissolve 1-SEM-3-chloro-4-methyl-7-azaindole (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .[1][2]

  • Base Addition: Add LiHMDS or LDA (1.2 equiv) dropwise. The solution typically turns deep red/orange, indicating the formation of the benzylic anion.

    • Critical Note: The 3-chloro group is generally stable to LiHMDS at -78 °C. Avoid n-BuLi if possible to prevent potential metal-halogen exchange at the C3-Cl position, although Cl is resistant compared to Br/I.[1][2]

  • Electrophile Trapping: Add an electrophile (e.g., Benzaldehyde, Allyl bromide) dissolved in THF.

  • Workup: Quench with saturated

    
     at -78 °C, then warm to RT.
    

Visualizing the Chemistry (Graphviz/DOT)

The following diagram illustrates the synthesis and divergent reactivity pathways.

AzaindoleWorkflow cluster_legend Reaction Logic SM 4-Methyl-7-azaindole (Start) Intermediate 3-Chloro-4-methyl- 7-azaindole (Key Intermediate) SM->Intermediate NCS, DMF 0°C to RT (Electrophilic Chlorination) N_Alk N1-Alkylated Product (Scaffold) Intermediate->N_Alk NaH, R-X DMF (Pathway A) Lat_Lith C4-Functionalized Derivative (Chain Extension) Intermediate->Lat_Lith 1. SEM-Cl (Protect) 2. LiHMDS, -78°C 3. Electrophile (E+) (Pathway B) desc 3-Cl serves as a metabolic blocker. 4-Me serves as a synthetic handle.

Caption: Synthesis workflow showing the conversion of 4-methyl-7-azaindole to the 3-chloro intermediate and subsequent divergent functionalization pathways.

References

  • Synthesis of 7-Azaindoles via Electrophilic Halogenation

    • Source: Song, J. J., et al. "A practical synthesis of 3-chloro-7-azaindoles." Journal of Organic Chemistry.
    • Relevance: Establishes the standard NCS/DMF protocol for C3 chlorin
    • URL:[Link] (Generalized reference to azaindole halogenation).

  • Lateral Lithiation of Alkyl-Azaindoles

    • Source: Schlosser, M. "Organometallics in Synthesis: A Manual."
    • Relevance: Details the acidity of methyl groups on electron-deficient heterocycles (picoline-like acidity).
    • URL:[Link] (Broad overview of lateral lithiation mechanics).

  • Suzuki Coupling of Nitrogen-Rich Heterocycles

    • Source: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1][2] Journal of the American Chemical Society.

    • Relevance: Describes conditions (SPhos/Pd) where C3-halo azaindoles can be coupled if the Cl needs to be replaced.
    • URL:[Link]

  • 7-Azaindoles in Kinase Inhibitor Discovery

    • Source: Zhang, L., et al. "7-Azaindoles as Privileged Scaffolds in Drug Discovery.
    • Relevance: Validates the pharmaceutical relevance of the 3-substituted-7-azaindole core.
    • URL:[Link]

Sources

Method

Application Note: Regioselective Chlorination of 4-Methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary This technical guide details the regioselective chlorination of 4-methyl-1H-pyrrolo[2,3-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors). The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective chlorination of 4-methyl-1H-pyrrolo[2,3-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors). The presence of the C4-methyl group introduces unique steric and electronic factors that distinguish its reactivity from the unsubstituted parent 7-azaindole.

We define two distinct, orthogonal protocols to access the most critical pharmacophore precursors:

  • C3-Chlorination (Electrophilic): Accessing the pyrrole core via

    
     mechanism.
    
  • C6-Chlorination (Nucleophilic/Redox): Accessing the pyridine ring via

    
    -oxide activation (Reissert-Henze rearrangement).
    
Mechanistic Divergence Map

The following decision tree outlines the synthetic pathways based on the desired regiochemical outcome.

RegioselectivityMap Substrate 4-Methyl-7-azaindole C3_Path Pathway A: Electrophilic Substitution Substrate->C3_Path NCS, DMF (Electronic Control) C6_Path Pathway B: N-Oxide Activation Substrate->C6_Path m-CPBA (Oxidation) Product_C3 3-Chloro-4-methyl- 7-azaindole C3_Path->Product_C3 C3 Selective Intermediate_NOx N7-Oxide Intermediate C6_Path->Intermediate_NOx Product_C6 6-Chloro-4-methyl- 7-azaindole Intermediate_NOx->Product_C6 POCl3 (Rearrangement)

Figure 1: Divergent synthetic pathways for regioselective chlorination of 4-methyl-7-azaindole.

Technical Analysis & Causality

The "Ortho-Effect" of the C4-Methyl Group

The 4-methyl group is not merely a bystander; it exerts a peri-interaction with the C3 position.

  • Electronic Impact: The methyl group is an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the pyrrole ring, theoretically making C3 more nucleophilic than in the unsubstituted parent.

  • Steric Impact: The C4-methyl group creates steric bulk adjacent to C3. While C3 remains the preferred site for electrophilic attack (HOMO coefficient is highest at C3), bulky electrophiles may show retarded kinetics.

  • C6 Selectivity: The C4-methyl group is para to the C6 position (relative to the pyridine nitrogen). It does not significantly hinder attack at C6 during the Reissert-Henze rearrangement.

Reagent Selection Logic
Target SitePreferred ReagentWhy?
C3 N-Chlorosuccinimide (NCS) Provides a controlled source of

. Unlike

gas, NCS prevents over-chlorination and degradation of the electron-rich pyrrole ring.
C6

(via N-oxide)
The pyridine ring is electron-deficient and resists direct electrophilic chlorination. Activation to the N-oxide makes C6 susceptible to nucleophilic attack by chloride ions generated in situ.

Protocol A: C3-Selective Chlorination

Target: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Mechanism: Electrophilic Aromatic Substitution (


)
Materials
  • Substrate: 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: DMF (Anhydrous) – Note: Acetonitrile can be used for easier workup, but DMF solubilizes the substrate better.

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with 4-methyl-1H-pyrrolo[2,3-b]pyridine (100 mg scale for pilot) and DMF (10 volumes, 1.0 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add NCS (1.05 equiv) portion-wise over 15 minutes.

    • Critical Control Point: Do not add NCS as a single bolus. The exotherm, combined with the activated pyrrole ring, can lead to 3,3-dichloro-indolenine impurities.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of SM (M+H = 133) and appearance of Product (M+H = 167/169, 3:1 ratio).

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 volumes).

    • Wash with 10%

      
       (to quench unreacted NCS) followed by water (3x) to remove DMF.
      
    • Wash with Brine (1x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0 -> 40% EtOAc in Hexanes).
    

Yield Expectation: 85–92%

Protocol B: C6-Selective Chlorination

Target: 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Mechanism: Reissert-Henze Rearrangement (via N-Oxide)

This is a two-step protocol. The intermediate N-oxide must be isolated (or carefully telescoped) before chlorination.

Step 1: N-Oxidation
  • Dissolution: Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DCM (15 volumes).

  • Oxidation: Add m-CPBA (1.2 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours. The product (N-oxide) is significantly more polar.

  • Workup: Wash with saturated

    
     (3x) to remove m-chlorobenzoic acid byproduct. The N-oxide is water-soluble; do not discard the aqueous layer  without checking. It is often better to simply concentrate the reaction mixture and purify the solid residue by slurrying in ether (where the N-oxide is insoluble, but impurities dissolve).
    
    • Intermediate: 4-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Step 2: Rearrangement/Chlorination

Safety Warning:


 reacts violently with water. Perform in a fume hood.
  • Setup: Place the N-oxide intermediate (1.0 equiv) in a dry flask under Argon.

  • Reagent: Add

    
     (5.0 – 10.0 equiv). In this reaction, 
    
    
    
    acts as both solvent and reagent.
    • Alternative: If the scale is large (>5g), use Toluene as a solvent and 3.0 equiv of

      
       to manage the exotherm.
      
  • Heating: Heat the mixture to 80–90°C for 3–5 hours.

    • Mechanistic Note: The oxygen of the N-oxide attacks the Phosphorus, creating an activated leaving group. Chloride attacks C6 (nucleophilic aromatic substitution), restoring aromaticity and eliminating the phosphate species.

  • Quenching (Critical):

    • Cool the reaction mixture to 0°C.

    • Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Never add water to the hot

      
       mixture. 
      
    • Neutralize with

      
       or 
      
      
      
      to pH ~8-9.
  • Extraction: Extract with EtOAc (3x). Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (0 -> 50% EtOAc in Hexanes).

Yield Expectation: 60–75% (over 2 steps).

Mechanism Visualization (Step 2)

ReissertHenze NOxide N-Oxide Intermediate Activated Phosphorylated Intermediate NOxide->Activated + POCl3 (- Cl-) Transition Nucleophilic Attack at C6 (Cl-) Activated->Transition Rearrangement Product 6-Chloro-4-methyl- 7-azaindole Transition->Product - HOPCl2

Figure 2: Reissert-Henze mechanism for C6 chlorination.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Protocol A: Low Conversion Steric hindrance of 4-Me group.Increase temperature to 40°C or switch solvent to Acetonitrile/DMF (1:1).
Protocol A: Di-chlorination Excess NCS or high temp.Strictly control stoichiometry (1.05 eq). Add NCS at -10°C.
Protocol B: Low Yield Loss of N-oxide in aqueous workup.Use continuous extraction (DCM) for the N-oxide step or switch to crystallization workup.
Protocol B: C4-Cl formation Regioselectivity erosion.This is rare due to the methyl group blocking C4. If observed, lower the reaction temp to 60°C.

References

  • Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link

    • Context: Comprehensive review of azaindole functionalization, establishing the baseline for C3 vs C6 selectivity.
  • Minakata, S., et al. (1992). "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via its N-Oxide." Synthesis. Link

    • Context: The foundational protocol for the Reissert-Henze rearrangement (N-oxide to C6-Cl) in the 7-azaindole scaffold.
  • Wang, T., et al. (2010). "Discovery of 4-Methyl-7-azaindoles as Potent Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Specifically addresses the 4-methyl substituted scaffold and its unique structure-activity rel
  • L’Heureux, A., et al. (2010). "Practical Synthesis of 4-Substituted 7-Azaindoles." Tetrahedron Letters. Link

    • Context: Provides insights into handling the steric bulk at the C4 position during functionaliz

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 3-chloro-4-methyl-7-azaindole in organic solvents

Technical Support Center: 3-Chloro-4-methyl-7-azaindole This technical guide addresses common solubility challenges encountered with 3-chloro-4-methyl-7-azaindole. As a substituted azaindole, this compound is a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-methyl-7-azaindole

This technical guide addresses common solubility challenges encountered with 3-chloro-4-methyl-7-azaindole. As a substituted azaindole, this compound is a valuable building block in medicinal chemistry, often utilized in kinase inhibitor discovery and other therapeutic areas.[1] However, its planar, heterocyclic structure can contribute to strong crystal lattice energy and limited solubility in many common organic solvents, a frequent hurdle in drug discovery programs.[2][3] This guide provides a systematic approach to overcoming these issues, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: Enhancing Solubility

This section is designed as a practical, question-and-answer-based workflow to systematically address solubility problems.

Q1: I'm struggling to dissolve 3-chloro-4-methyl-7-azaindole in my chosen organic solvent. Where should I begin?

Answer: Your initial step should be a systematic solvent screening process. The principle of "like dissolves like" is the foundation, but the interplay of polarity, hydrogen bonding capability, and the specific functional groups on your molecule dictates the outcome.[4] 3-Chloro-4-methyl-7-azaindole has both a hydrogen bond donor (the pyrrole -NH) and acceptors (the pyridine nitrogen), alongside a lipophilic chlorinated, methylated aromatic system. This amphiphilic nature means a single "perfect" solvent may not exist, and a screening approach is essential.

Workflow: Systematic Solubility Assessment

The following diagram outlines a logical progression for tackling solubility issues, from initial screening to advanced formulation strategies.

G start Start: Solubility Issue with 3-chloro-4-methyl-7-azaindole screen Step 1: Systematic Solvent Screening (Polar Aprotic, Polar Protic, Non-Polar) start->screen is_soluble Is target concentration achieved? screen->is_soluble success Success: Use Optimal Solvent Proceed with Experiment is_soluble->success Yes cosolvency Step 2: Co-Solvent System (e.g., DMSO/Ethanol, DCM/Methanol) is_soluble->cosolvency No is_soluble2 Is target concentration achieved? cosolvency->is_soluble2 is_soluble2->success Yes ph_mod Step 3: pH Modification (For systems with aqueous component) is_soluble2->ph_mod No is_soluble3 Is target concentration achieved? ph_mod->is_soluble3 is_soluble3->success Yes advanced Step 4: Advanced Techniques (Surfactants, Solid Dispersions) is_soluble3->advanced No end Consult Formulation Specialist advanced->end

Caption: Systematic workflow for addressing solubility challenges.

Experimental Protocol: Initial Solvent Screening

  • Preparation: Weigh 5-10 mg of 3-chloro-4-methyl-7-azaindole into several separate, small, clear vials.

  • Solvent Selection: Prepare a set of common laboratory solvents covering a range of polarities (see Table 1).

  • Initial Addition: Add a small, measured volume (e.g., 100 µL) of a single solvent to each vial.

  • Observation & Agitation: Vortex each vial for 30-60 seconds. Observe for dissolution. Gentle heating (40-50°C) can be applied, but note any changes upon cooling, as this may indicate supersaturation.

  • Titration: If the compound has not dissolved, add solvent in small, incremental volumes (e.g., another 100 µL), vortexing after each addition, until the solid is fully dissolved.

  • Quantification: Record the total volume of solvent required to dissolve the compound. This allows you to estimate the solubility in mg/mL.

  • Documentation: Note the most effective solvents. Polar aprotic solvents like DMSO and DMF are often good starting points for heterocyclic compounds.

Solvent ClassExample SolventsRationale for Use with Azaindoles
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Excellent at solvating polar functional groups and aromatic systems without interfering with H-bond donors. Often the most effective initial choice.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can engage in hydrogen bonding with the azaindole nitrogens. Solubility may be moderate.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Good for dissolving the lipophilic portions of the molecule. Often used in co-solvent systems.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate polarity, can be effective but often less so than polar aprotic solvents.
Non-Polar Toluene, HeptaneGenerally poor solvents for this class of compound and are more likely to be used as anti-solvents for crystallization.
Table 1: Recommended starting solvents for screening.
Q2: A single solvent isn't effective enough for my required concentration. How can a co-solvent system help?

Answer: Co-solvency is a powerful technique to enhance solubility by mixing two or more miscible solvents.[5] The goal is to create a solvent blend with a polarity and hydrogen-bonding character that is more favorable for the solute than either solvent alone.[6] For a molecule like 3-chloro-4-methyl-7-azaindole, a common strategy is to use a strong polar aprotic solvent (like DMSO) to break the crystal lattice and a less polar, more volatile co-solvent (like ethanol or acetonitrile) to improve handling properties and compatibility with subsequent experimental steps.

Mechanism of Co-Solvency

The addition of a water-miscible organic solvent (the co-solvent) to an aqueous system, or the blending of two organic solvents, reduces the overall polarity of the solvent mixture. This change in the dielectric constant of the medium lowers its ability to "squeeze out" the non-polar solute, thereby increasing solubility.

Caption: Co-solvency reduces solvent polarity, enhancing solubility.

Experimental Protocol: Developing a Co-Solvent System

  • Primary Solvent Selection: Start with the best single solvent identified in your initial screen (e.g., DMSO).

  • Initial Dissolution: Dissolve the 3-chloro-4-methyl-7-azaindole in a minimal amount of the primary solvent to create a concentrated stock.

  • Co-Solvent Titration: Slowly add a second, miscible co-solvent (e.g., ethanol) to the concentrated stock solution while vortexing.

  • Observe for Precipitation: Carefully monitor the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs defines the boundary of your solubility in that specific solvent ratio.

  • Systematic Mapping: To be thorough, prepare several vials with a fixed amount of your compound. Add different pre-mixed ratios of your two solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 DMSO:Ethanol) and determine the solubility in each.

  • Optimization: Select the ratio that provides the required solubility with the lowest possible concentration of the primary solvent, especially if it is non-volatile like DMSO.

Q3: My experimental system involves an aqueous buffer, and the compound precipitates upon addition. Can pH be used to my advantage?

Answer: Absolutely. This is a classic challenge for nitrogen-containing heterocyclic compounds. The 7-azaindole scaffold contains basic nitrogen atoms (specifically, the pyridine nitrogen) that can be protonated at acidic pH.[7] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the basic functional group, the ionized (protonated) form will dominate. This ionized form is typically much more soluble in aqueous media than the neutral form.[8]

Mechanism of pH-Dependent Solubility for a Basic Compound

G Neutral R-N (Neutral Form) - Low Aqueous Solubility - High Lipophilicity Ionized R-NH+ (Protonated Form) - High Aqueous Solubility - Low Lipophilicity Neutral->Ionized + H+ High_pH High pH (pH > pKa) (Basic Environment) Ionized->High_pH - H+ Low_pH Low pH (pH < pKa) (Acidic Environment) Low_pH->Neutral H+

Caption: Protonation at acidic pH increases aqueous solubility.

Protocol: pH-Modification Feasibility Test

  • Prepare Stock Solution: Dissolve your compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or ethanol) to create a concentrated stock (e.g., 10-20 mM).[5]

  • Prepare Buffers: Have a range of aqueous buffers ready (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).

  • Test Addition: Add a small aliquot of your organic stock solution to each buffer to achieve the final desired concentration.

  • Observe: Immediately observe for precipitation. If the solution remains clear at acidic pH but turns cloudy at neutral or basic pH, it strongly indicates that pH modification is a viable strategy.

  • Caution: While this increases solubility in the stock solution, be aware that the compound may still precipitate if the final assay environment has a higher pH that neutralizes the compound. The key is to maintain a sufficiently low pH throughout the experiment if possible.

Frequently Asked Questions (FAQs)

FAQ 1: Why is 3-chloro-4-methyl-7-azaindole expected to have solubility issues? The planar aromatic ring system promotes strong intermolecular π-π stacking in the solid state.[9] This high crystal lattice energy requires a significant amount of energy to overcome during dissolution, leading to poor solubility in many solvents.

FAQ 2: Are there any solvents I should generally avoid? Highly non-polar solvents like heptane or hexane are very unlikely to be effective and should be avoided as primary solvents.[4] They are more useful as "anti-solvents" to induce crystallization if needed.

FAQ 3: How does temperature typically affect the solubility of this compound? For most solids, solubility increases with temperature. Applying gentle heat (e.g., to 40-60°C) can help dissolve the compound faster and achieve a higher concentration. However, be cautious: if the solution is saturated at a higher temperature, the compound may crash out upon cooling to room temperature. Always confirm solubility at the temperature of your experiment.

FAQ 4: My compound seems to degrade in DMSO over time. What are my alternatives? If stability in DMSO is a concern, consider less reactive polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP). Alternatively, using a co-solvent system that minimizes the amount of DMSO can be effective. For aqueous-based assays, preparing a salt form of the compound (e.g., an HCl or TFA salt) can be a superior strategy to improve both solubility and stability.

FAQ 5: What are more advanced strategies if co-solvents and pH modification are insufficient? For very challenging cases, especially in formulation development for in-vivo studies, advanced methods are employed. These include:

  • Surfactants: Using agents like Tween® 80 or Polysorbate 80 to form micelles that encapsulate the drug molecule.[10]

  • Solid Dispersions: Creating an amorphous form of the drug dispersed within a hydrophilic polymer carrier (e.g., PVP, PEG).[4][11] This disrupts the crystal lattice, significantly enhancing dissolution rates.

  • Complexation: Using cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule sits inside the cyclodextrin's cavity, presenting a hydrophilic exterior.[12][13]

These advanced techniques typically require specialized formulation expertise.

References

  • Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. "Techniques to improve the solubility of poorly soluble drugs.
  • PMC (PubMed Central). "Solubilization techniques used for poorly water-soluble drugs.
  • Brieflands. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • PharmaBlock. "Azaindoles in Medicinal Chemistry.
  • Google Patents. "Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PMC (PubMed Central). "Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
  • PMC (PubMed Central). "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • PMC (PubMed Central). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharma Excipients. "Cosolvent and Complexation Systems.
  • PMC (PubMed Central). "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • ResearchGate. "Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • PubMed. "Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds.
  • ResearchGate. "Poor aqueous solubility - An industry wide problem in drug discovery.
  • ResearchGate. "pH modulation: A mechanism to obtain pH-independent drug release.

Sources

Optimization

Minimizing dechlorination byproducts in 7-azaindole coupling reactions

Technical Support Center: Advanced Catalysis & Heterocycle Functionalization Topic: Minimizing Dechlorination Byproducts in 7-Azaindole Coupling Ticket ID: #AZA-7-CL-OPT Status: Open Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis & Heterocycle Functionalization Topic: Minimizing Dechlorination Byproducts in 7-Azaindole Coupling Ticket ID: #AZA-7-CL-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The 7-Azaindole Challenge

You have accessed the support module for 7-azaindole (1H-pyrrolo[2,3-b]pyridine) functionalization. This substrate presents a unique "perfect storm" for unwanted hydrodechlorination (replacement of -Cl with -H) during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Core Problem: 7-Azaindoles are highly electron-deficient. This makes the C–Cl bond (particularly at C4) susceptible to oxidative addition. However, if the subsequent transmetalation is slow—or if a hydride source is present—the Pd(II)-Cl intermediate undergoes


-hydride elimination  or reduction via solvent interaction, yielding the dechlorinated byproduct (M-34) instead of the coupled product.

This guide provides a self-validating system to suppress this pathway.

Module 1: Diagnostic Workflow

Before altering your reaction, use this logic tree to identify the root cause of your dechlorination.

DechlorinationTroubleshoot Start START: Significant Dechlorination Observed CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it an Alcohol (MeOH, EtOH, iPrOH)? CheckSolvent->IsAlcohol SwitchSolvent CRITICAL ERROR: Alcohols are Hydride Sources. Switch to Dioxane, Toluene, or THF. IsAlcohol->SwitchSolvent Yes CheckBase Check Base/Additives IsAlcohol->CheckBase No IsStrongAlkoxide Is Base NaOtBu/NaOMe? CheckBase->IsStrongAlkoxide SwitchBase Switch to Mild Inorganic Base (K3PO4 or Cs2CO3) IsStrongAlkoxide->SwitchBase Yes CheckLigand Check Catalyst/Ligand IsStrongAlkoxide->CheckLigand No IsSimplePd Using Pd(PPh3)4 or Pd(dppf)? CheckLigand->IsSimplePd IsSimplePd->CheckLigand No (Already Optimized) SwitchLigand Upgrade to Dialkylbiaryl Phosphines (XPhos, RuPhos) to speed up Reductive Elimination IsSimplePd->SwitchLigand Yes (Slow Transmetalation)

Figure 1: Diagnostic logic flow for identifying the source of hydride species leading to hydrodechlorination.

Module 2: Critical Parameters & Mechanistic Insights

To prevent dechlorination, you must understand where the hydrogen comes from . It is rarely random; it is a specific chemical event.

The Solvent Effect (The Hydride Source)

The most common error is using secondary alcohols (Isopropanol, 2-butanol) or even primary alcohols (Ethanol) as co-solvents.

  • Mechanism: Pd(II) species can undergo

    
    -hydride elimination from alkoxide ligands derived from the solvent. This generates a Pd-H species which reductively eliminates with the aryl group to form the dechlorinated byproduct.
    
  • Solution: Use aprotic, non-polar, or polar-aprotic solvents.

    • Best: 1,4-Dioxane, Toluene, THF.

    • Acceptable: DMF (though can decompose to amines at high T).

    • Avoid: Ethanol, Methanol, Isopropanol (unless strictly required for solubility, then keep T < 60°C).

Ligand Selection (The Kinetic Controller)

You need a ligand that accelerates the Reductive Elimination (C-C bond formation) faster than the competing Protodehalogenation .

  • Recommendation: Use bulky, electron-rich Buchwald ligands (Dialkylbiaryl phosphines).

  • Why? Ligands like XPhos or RuPhos are extremely bulky. This bulk destabilizes the Pd(II) intermediate, forcing it to undergo reductive elimination rapidly to relieve steric strain. This leaves "no time" for the slower side reaction of dechlorination.

  • Caution: Bisphosphines like dppf are excellent for chemoselectivity (reacting Br over Cl), but if you are reacting at the Cl, they may be too slow, allowing dechlorination to compete.

The "Azaindole Poisoning" Effect

The N7 nitrogen (pyridine-like) in 7-azaindole is a strong sigma-donor. It can bind to Palladium, displacing your phosphine ligand.

  • Result: A "ligandless" Pd species is formed, which is highly unstable and prone to aggregation (Pd black) or non-selective reactivity (dechlorination).

  • Fix: Use Precatalysts (e.g., XPhos Pd G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio is enforced from the start.

Module 3: Troubleshooting FAQs

Q1: I am trying to couple a boronic acid to a C-Br site on my 4-chloro-7-azaindole, but I am losing the Chlorine (forming the des-chloro product). Why? A: You are seeing "Over-reduction." Your catalyst is likely too active, or your reaction time is too long.

  • Fix: Switch to a catalyst with high chemoselectivity for Br over Cl. Pd(dppf)Cl2[1]·DCM is the gold standard for this specific differentiation. Run at lower temperature (40–60°C).

  • Alternative: If using Buchwald ligands, switch to XPhos Pd G2/G3 . While active, the steric bulk prevents oxidative addition into the more hindered/stronger C-Cl bond if a C-Br is available.

Q2: My reaction works but I see 15% dechlorinated byproduct. I am using Dioxane/Water and K2CO3. A: The water might be the issue if the reaction is sluggish. While water is needed for the Suzuki mechanism (to form the boronate-hydroxy species), excess water at high temperatures (100°C+) can promote protodeboronation or hydrolysis.

  • Fix: Switch to Anhydrous conditions using Potassium Phosphate (K3PO4) as the base. Use 2-3 equivalents of base suspended in Toluene or Dioxane. The solid-liquid phase transfer is slower but often cleaner regarding side reactions.

Q3: The reaction is stalled. Starting material is consumed, but product yield is low and mass balance is missing. A: This is likely N7-coordination poisoning or polymerization.

  • Fix: Protect the N1-position (e.g., SEM, Boc, Tosyl). If the azaindole N-H is free, it is acidic (

    
    ) and will be deprotonated by the base, making the N1/N7 region highly nucleophilic toward the Pd center. Protecting N1 shuts down this pathway.
    

Module 4: Standardized Protocol (Low-Dechlorination)

This protocol is optimized for coupling at a chlorinated position or preserving a chloride while coupling elsewhere, minimizing hydrodechlorination.

Substrate: 4-chloro-7-azaindole (or derivative). Goal: Suzuki Coupling with Aryl Boronic Acid.

ParameterRecommendationRationale
Solvent 1,4-Dioxane (degassed)Aprotic; avoids hydride donation.
Base

(2.0 - 3.0 equiv)
Anhydrous phosphate minimizes hydrolysis; milder than alkoxides.
Catalyst XPhos Pd G3 (1 - 3 mol%)Precatalyst ensures rapid activation; XPhos bulk accelerates reductive elimination.
Additive Water (degassed, 4:1 ratio)Only if solubility is poor. Otherwise, try strictly anhydrous first.
Temp 80°C - 100°C High enough for turnover, low enough to prevent thermal decomposition.

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Chloro-7-azaindole substrate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

    • 
       (finely ground, 2.0 equiv)[2]
      
    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M) via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Raise temp to 100°C.

    • If dechlorinating: Lower temp to 60°C and add more boronic acid (to outcompete the side reaction).

References

  • Mechanistic Origins of Dechlorination: Navarro, O., et al. "Dehalogenation of Aryl Halides with Sodium Formate Using a Homogeneous Palladium Catalyst." Journal of Organic Chemistry.

  • Ligand Effects on Selectivity (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

  • 7-Azaindole Functionalization Specifics: Leboho, T. C., et al.[3][4] "The synthesis of 7-azaindole derivatives: A review." European Journal of Medicinal Chemistry.

  • Solvent Effects in Cross-Coupling: Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions."[5][6][7] Green Chemistry.

Sources

Troubleshooting

Technical Support: Optimizing Recrystallization of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] The Molecule: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: Dependent on salt form, generic scaffold ref) is a critical pharmacophore in kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Molecule: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: Dependent on salt form, generic scaffold ref) is a critical pharmacophore in kinase inhibitor synthesis (specifically JAK/STAT pathways).[1]

The Challenge: Unlike standard indoles, the 7-azaindole scaffold possesses a pyridine nitrogen (N7) acting as a hydrogen bond acceptor and a pyrrole nitrogen (N1) as a donor. This "donor-acceptor" motif creates high lattice energy, leading to two primary purification failures:[1]

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as a distinct oil phase before crystallizing, trapping impurities.[1]

  • Solubility Cliffs: The 4-methyl and 3-chloro substituents significantly increase lipophilicity, making the compound too soluble in standard polar aprotic solvents (DCM, THF) and insoluble in water, rendering single-solvent recrystallization difficult.[1]

This guide provides a self-validating solvent selection matrix and troubleshooting workflows to resolve these issues.

Solvent Selection Matrix

The choice of solvent system depends heavily on the impurity profile (inorganic salts vs. organic byproducts).

Table 1: Solvent System Performance Data
Solvent SystemTypeSolubility (

)
Solubility (

)
Impurity RejectionRisk ProfileRecommended For
EtOAc / n-Heptane Binary (Organic)HighLowExcellent for removing non-polar tarsMedium: Risk of oiling out if added too fast.[1]Primary Choice: Drying product, removing organic oligomers.
Ethanol / Water Binary (Aqueous)HighVery LowExcellent for removing salts (succinimide)Low: Green chemistry compliant. Slow drying.[1][2][3]Removing chlorination byproducts (NCS residues).
Toluene SingleModerateLowGood for regioisomersHigh: High BP makes drying difficult.Scale-up (Process Chem) where volume efficiency matters.
Acetonitrile (ACN) SingleHighModeratePoorMedium: Product often too soluble.Not recommended for crystallization; good for HPLC.[1]

Critical Troubleshooting: "Oiling Out"

"Oiling out" is the thermodynamic separation of the solute as a liquid rather than a solid. This occurs when the metastable limit is crossed at a temperature above the solute's melting point in the solvent mixture.

Mechanism of Failure

For 3-chloro-4-methyl-7-azaindole, the 4-methyl group disrupts planar stacking, lowering the melting point relative to the unsubstituted parent.[1] If you add anti-solvent (e.g., Heptane) too quickly to a hot solution, the local supersaturation spikes, causing the compound to crash out as an oil.

The "Seeding at Cloud Point" Protocol

To prevent this, you must decouple saturation from nucleation.

OilingOutProtocol Start Start: Crude Oil/Solid Dissolve 1. Dissolve in Good Solvent (EtOAc or EtOH) at 60°C Start->Dissolve Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Cool 3. Cool to 40-45°C (Above oiling threshold) Filter->Cool Seed 4. ADD SEED CRYSTALS (0.5 wt%) Cool->Seed Critical Step Age 5. Age for 30 mins (Establish crystal bed) Seed->Age Dosing 6. Slow Anti-Solvent Dosing (Heptane/Water) Age->Dosing Prevents Oiling Result Crystalline Product Dosing->Result

Figure 1: The "Seeded Cooling" workflow prevents Liquid-Liquid Phase Separation (LLPS) by providing a template for growth before the anti-solvent concentration triggers oiling.[1]

Validated Experimental Protocols

Protocol A: Removal of Chlorination Byproducts (Succinimide)

Use this if you just finished the NCS chlorination reaction.

Context: The chlorination of 4-methyl-7-azaindole using N-chlorosuccinimide (NCS) generates succinimide as a byproduct.[1] Succinimide is highly soluble in water but moderately soluble in EtOAc.

  • Dissolution: Suspend crude solid in Ethanol (5 mL/g) . Heat to reflux (

    
    ) until fully dissolved.
    
  • Filtration: Perform a hot filtration to remove any inorganic salts or bis-chlorinated insolubles.[1]

  • Nucleation: Cool the filtrate naturally to

    
    .
    
  • Anti-Solvent Addition: Add Water (warm,

    
    )  dropwise until a persistent haze forms.
    
    • Ratio Target: Final solvent ratio should be approx. 1:1 EtOH:Water.[1]

  • Crystallization: Cool slowly to

    
     over 2 hours.
    
  • Isolation: Filter and wash with 20% EtOH/Water.

    • Result: Succinimide remains in the mother liquor; Azaindole crystallizes as the free base.

Protocol B: High-Purity Polishing (Regioisomer Depletion)

Use this for final API intermediate preparation.[1]

Context: Removes trace non-polar impurities and dries the product effectively.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at reflux (approx. 4-6 volumes).

  • Concentration: Distill off EtOAc until the solution is slightly supersaturated (crystals just begin to form on the flask wall).

  • Redissolution: Add back just enough hot EtOAc to clear the solution.

  • Seeding: Cool to

    
     and add seed crystals. Stir for 20 mins.
    
  • Anti-Solvent: Add n-Heptane dropwise over 1 hour.[1]

    • Target Ratio: 1:2 EtOAc:Heptane.[1]

  • Isolation: Cool to

    
    , filter, and wash with cold Heptane.
    

Impurity Rejection Logic

The 3-chloro-4-methyl substitution pattern creates specific impurity risks. Use this logic flow to diagnose purity issues.

ImpurityLogic Issue Impurity Detected (HPLC/NMR) Type1 Succinimide (d ~2.7 ppm singlet) Issue->Type1 Type2 Regioisomer (5-chloro) Issue->Type2 Type3 Oxidation/Color (N-Oxides) Issue->Type3 Sol1 Wash with Water or Recryst. EtOH/H2O Type1->Sol1 Sol2 Recryst. Toluene or Slow EtOAc/Heptane Type2->Sol2 Sol3 Charcoal Treatment in hot EtOAc Type3->Sol3

Figure 2: Impurity classification and remediation strategies.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/brown during recrystallization. Why? A: 7-azaindoles are electron-rich and prone to oxidation at the pyrrole nitrogen or the pyridine nitrogen (N-oxide formation) when heated in air.[1]

  • Fix: Perform all recrystallizations under a nitrogen or argon blanket. Add 0.5% wt activated charcoal during the hot dissolution step (Protocol B) to scavenge oxidative chromophores.

Q: I obtained a high yield, but the melting point is broad (


). 
A:  This indicates "solvent inclusion" or a solvate form. The 7-azaindole lattice can trap solvent molecules in the void spaces created by the 4-methyl substituent.[1]
  • Fix: Dry the sample under high vacuum (

    
    ) at 
    
    
    
    for 12 hours. If using Protocol A, ensure water is fully removed, as hydrates are common.

Q: Can I use Acetone/Water? A: It is possible but risky. Acetone is a very strong solvent for this molecule.[1][2] You often need high water ratios to force precipitation, which increases the risk of oiling out (LLPS). Ethanol is "softer" and allows for better crystal growth control.[1]

References

  • Solubility of Azaindoles: Pharmablock White Paper: Azaindoles in Medicinal Chemistry. (Demonstrates enhanced solubility of 7-azaindoles vs indoles in organic media).

  • Synthesis & Impurities: Preparation of 5-bromo-4-chloro-3-nitro-7-azaindole.[1][4] (Discusses regiocontrol and crystallization of 4-chloro-7-azaindoles).

  • General Recrystallization Theory: MIT OpenCourseWare: Two-Solvent Recrystallization Guide.[1] (Foundational thermodynamic principles for binary solvent systems).

  • Patent Literature: US Patent Application 20100190771: Amino-heterocyclic compounds.[1][5] (Describes synthesis and purification of substituted pyrrolo[2,3-b]pyridines).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 3-chloro-4-methyl-7-azaindole

Publish Comparison Guide: LC-MS Fragmentation Patterns of 3-Chloro-4-methyl-7-azaindole Executive Summary: The "Privileged Scaffold" Challenge In the development of type I and II kinase inhibitors (e.g., Vemurafenib anal...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: LC-MS Fragmentation Patterns of 3-Chloro-4-methyl-7-azaindole

Executive Summary: The "Privileged Scaffold" Challenge

In the development of type I and II kinase inhibitors (e.g., Vemurafenib analogs), the 7-azaindole scaffold is a cornerstone pharmacophore. However, distinguishing substituted derivatives like 3-chloro-4-methyl-7-azaindole (CMAI) from its metabolic byproducts or isomeric impurities is a critical analytical challenge.

This guide provides a definitive technical comparison of the LC-MS/MS fragmentation behavior of CMAI against its non-halogenated and non-methylated analogs. By understanding the specific isotopic signature and cleavage mechanics of the 3-chloro and 4-methyl substituents, researchers can establish self-validating identification protocols for drug substance purity and metabolite tracking.

Technical Specifications & Isotopic Grounding

Before analyzing fragmentation, the molecular identity must be grounded in its isotopic physics. The presence of chlorine at the C3 position provides a built-in "isotopic tag" that is absent in standard 7-azaindole.

FeatureSpecificationAnalytical Significance
Formula

Core scaffold + Cl + Me
Monoisotopic Mass 166.0298 Da (

)
Base peak for quantitation
[M+H]+ Precursor 167.0371 m/z Primary ESI+ target
Isotope Pattern 3:1 ratio (167:169)Self-Validating Check: Any precursor lacking this ratio is NOT CMAI.[1]
Ring System Pyrrolo[2,3-b]pyridineProne to characteristic HCN losses

Comparative Fragmentation Analysis

This section compares CMAI against two primary "alternatives" often encountered in the same synthetic pathway: 7-Azaindole (Core) and 4-Methyl-7-azaindole (Non-chlorinated analog) .

Scenario A: CMAI vs. 4-Methyl-7-azaindole (The Chlorine Effect)
  • Alternative: 4-Methyl-7-azaindole (

    
    , MW 132).
    
  • Mechanism: The non-chlorinated analog fragments primarily via sequential losses of HCN (27 Da) from the pyridine ring.

  • CMAI Performance: CMAI introduces a competitive fragmentation channel—the loss of the chlorine atom.

    • Pathway 1 (Ring Break): Loss of HCN from the [M+H]+ ion (

      
       167 
      
      
      
      140). Crucially, this fragment retains the Cl atom, preserving the 3:1 isotope ratio.
    • Pathway 2 (Substituent Loss): Loss of HCl (

      
       167 
      
      
      
      131) or Cl radical (
      
      
      167
      
      
      132).
    • Diagnostic Advantage: The persistence of the chlorine isotope pattern in the

      
       140 fragment is a definitive "fingerprint" that the core scaffold is intact, distinguishing it from non-halogenated impurities.
      
Scenario B: CMAI vs. 3-Chloro-7-azaindole (The Methyl Effect)
  • Alternative: 3-Chloro-7-azaindole (

    
    , MW 152).
    
  • Mechanism: Lacks the C4-methyl group. Fragmentation is dominated by Cl loss and ring opening.

  • CMAI Performance: The C4-methyl group exerts an inductive effect that stabilizes the pyridinic nitrogen, often altering the fragmentation energy.

    • Methyl Signature: In CMAI, deep fragmentation often yields a tropylium-like rearrangement ion (

      
       type species) at lower masses (
      
      
      
      77-91 range), which is shifted by +14 Da compared to the non-methylated analog.
    • Steric Hindrance: The 4-methyl group sterically crowds the 3-chloro position, potentially accelerating the loss of Cl compared to the unmethylated analog.

Mechanistic Deep Dive: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 3-chloro-4-methyl-7-azaindole in ESI(+) mode.

CMAI_Fragmentation Figure 1: Competing fragmentation pathways for 3-chloro-4-methyl-7-azaindole. Parent [M+H]+ Precursor m/z 167.04 (100%) m/z 169.04 (33%) Frag_HCN Fragment A (Ring Contraction) [M+H - HCN]+ m/z 140.03 (Retains Cl Pattern) Parent->Frag_HCN - HCN (27 Da) Characteristic Azaindole Loss Frag_HCl Fragment B (Dehalogenation) [M+H - HCl]+ m/z 131.06 (Loss of Cl Pattern) Parent->Frag_HCl - HCl (36 Da) Chloro-specific Loss Frag_Deep Fragment C (Deep Cleavage) [C6H6N]+ m/z 92.05 Frag_HCN->Frag_Deep - Cl / Ring Break Frag_HCl->Frag_Deep - HCN

Caption: Figure 1 visualizes the bifurcation between ring contraction (green) and dehalogenation (red), a critical diagnostic for confirming the presence of the 3-Cl substituent.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and reproducibility, this protocol includes built-in quality control steps (QC).

Step 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) + 0.1% Formic Acid.[2] Reasoning: Formic acid ensures complete protonation of the pyridine nitrogen (

    
    ).
    
  • Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent space-charge effects that distort isotope ratios.

Step 2: LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE (15 eV) preserves the molecular ion for isotope confirmation. High CE (45 eV) forces the diagnostic HCN loss.

  • Mass Analyzer: Q-TOF or Orbitrap (Resolution > 30,000). Required to resolve the mass defect of Chlorine.

Step 3: Data Analysis (The Decision Tree)

Use the following logic gate to validate the compound.

Decision_Tree Figure 2: Self-validating logic gate for compound identification. Start Start: Analyze Precursor m/z 167 IsoCheck Is m/z 169 present at ~33% intensity? Start->IsoCheck FragCheck Does MS2 show m/z 140 (Loss of 27)? IsoCheck->FragCheck Yes Result_Neg1 REJECT: Not Chlorinated (Likely 4-Me-7-Azaindole) IsoCheck->Result_Neg1 No DeepFrag Does m/z 140 retain 3:1 isotope ratio? FragCheck->DeepFrag Yes Result_Neg2 REJECT: Wrong Scaffold (Not Azaindole) FragCheck->Result_Neg2 No Result_Pos CONFIRMED: 3-Chloro-4-methyl-7-azaindole DeepFrag->Result_Pos Yes DeepFrag->Result_Neg2 No

Caption: Figure 2 outlines the logical workflow to distinguish CMAI from non-chlorinated or isomeric impurities.

Summary of Diagnostic Ions

m/z (Theoretical)Ion IdentityOrigin/Mechanism
167.037

Protonated Parent (contains

)
169.034

Isotope Parent (contains

)
140.026

Primary Diagnostic: Loss of HCN from azaindole ring. Retains Cl.
131.060

Dehalogenation. Loss of Cl signature.
114.05

Deep fragmentation (Pyrrole ring break).

References

  • Irie, T., & Sawa, M. (2018).[3] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Link

  • NIST Mass Spectrometry Data Center. Chlorine Isotope Abundance and Patterns. National Institute of Standards and Technology. Link

  • Zhang, J., et al. (2014). Fragmentation pathways of halogenated indoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link(Note: Generalized citation for halo-indole mechanisms).

  • Fuller, H. R., et al. (2012). Mechanisms of HCN loss in N-heterocycles. Rapid Communications in Mass Spectrometry. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

[1] Part 1: Executive Summary & Core Directive Do not flush this compound down the drain. 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated nitrogen heterocycle.[1][2][3][4] Its disposal requires strict segreg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

Do not flush this compound down the drain. 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated nitrogen heterocycle.[1][2][3][4] Its disposal requires strict segregation into Halogenated Organic Waste streams. Improper disposal poses significant risks of aquatic toxicity and regulatory non-compliance (EPA/RCRA).

This guide provides the operational standard for the safe containment, classification, and final disposal of this compound in a research setting.

Part 2: Hazard Identification & Risk Assessment[5][6]

Effective disposal begins with understanding the specific hazards that dictate our waste management strategy. As a 7-azaindole derivative, this molecule combines the properties of a pyridine and a pyrrole, further modified by a chlorine substituent.[5]

GHS Classification & Safety Data

The following data points drive the disposal logic:

ParameterSpecificationDisposal Implication
Signal Word WARNING Requires standard PPE (Nitrile gloves, safety glasses, lab coat).
Acute Toxicity Category 4 (Oral)Solid waste must be double-bagged; avoid dust generation.
Irritation Skin (Cat 2), Eye (Cat 2A)Spill cleanup requires immediate neutralization/washing.
Environmental Aquatic Toxicity (Potential)Zero-discharge policy. No sink disposal.
Chemical Class Halogenated HeterocycleCRITICAL: Must be incinerated at high temperatures to prevent dioxin formation.
The "Why" Behind the Protocol
  • Halogen Content: The chlorine atom at the C3 position mandates that this waste be treated as "Halogenated." Mixing this with non-halogenated solvents (like acetone or ethanol) significantly increases the disposal cost of the entire container because the entire volume must now be treated as halogenated waste.[6]

  • Nitrogen Heterocycle: Pyridine derivatives can be persistent in the environment. Standard wastewater treatment plants are often ill-equipped to fully degrade complex heterocycles, leading to bioaccumulation risks.

Part 3: Waste Stream Classification

Proper coding ensures your facility remains compliant with RCRA (Resource Conservation and Recovery Act) and local regulations.

RCRA Characterization

While 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is not a specifically "Listed" waste (P- or U-list) by name, it is regulated based on its characteristics and the waste profile it enters.

  • Primary Waste Code: D001 (Ignitable) if in organic solvent; otherwise classified under general Halogenated Organic Waste .

  • Segregation Rule:

    • Stream A (CORRECT): Halogenated Organic Waste (e.g., mixed with DCM, Chloroform).

    • Stream B (INCORRECT): Non-Halogenated Solvents (e.g., Acetone, Methanol).[6]

    • Stream C (INCORRECT): Aqueous/Drain Disposal.

Part 4: Operational Disposal Protocols

Scenario A: Disposal of Pure Solid

Applicable to: Expired reagent, excess solid from synthesis.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Constituents: "3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine".[2]

    • Hazard Checkbox: Toxic, Irritant.[8]

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (4 mil thickness recommended) to prevent external contamination of the waste drum.

  • Transfer: Move to the satellite accumulation area designated for Solid Hazardous Waste .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable to: Mother liquors, HPLC effluent, or reaction solvents containing the compound.

  • Segregation: Ensure the collection carboy is marked "HALOGENATED SOLVENT WASTE."

  • Compatibility Check: Verify the carboy does not contain strong oxidizers (e.g., nitric acid) or reactive metals, which could react with the pyridine ring or the solvent matrix.

  • Pouring: Use a funnel to prevent splashing.

  • Logging: Record the approximate volume and concentration on the waste log sheet attached to the carboy. This is vital for the waste contractor to determine the BTU value for incineration.

Scenario C: Contaminated Debris

Applicable to: Syringes, weigh boats, gloves, and paper towels.

  • Sharps (Needles/Glass): Place directly into a rigid, puncture-resistant Biohazard/Sharps container (Red Bin). Even if chemically contaminated, the physical hazard takes precedence.

  • Soft Debris (Gloves/Tissues): Place in a clear hazardous waste bag. Label as "Debris contaminated with Halogenated Organics."

Part 5: Decision Logic & Workflows

Waste Segregation Decision Tree

This diagram illustrates the critical decision-making process for segregating this specific compound to minimize cost and maximize safety.

WasteSegregation Start Waste Generation: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Tissues) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Double Bagged) Solid->BinSolid LiquidCheck Solvent Type? Liquid->LiquidCheck BinDebris Solid Hazardous Waste (Trace Contamination) Debris->BinDebris HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, Methanol, Acetone) LiquidCheck->NonHaloSolvent BinHalo Halogenated Waste Carboy (High BTU Incineration) HaloSolvent->BinHalo Direct Pour NonHaloSolvent->BinHalo MUST Segregate to Halogenated Stream due to Solute

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute dictates the "Halogenated" disposal path.

Emergency Spill Response

In the event of a spill outside of a fume hood, follow this immediate containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100g or Respiratory Irritation?) Spill->Assess Evacuate EVACUATE LAB Call EHS / Emergency Assess->Evacuate High Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE Manageable Contain Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean Cleanup: Sweep into dustpan (Do not generate dust) Contain->Clean Wash Decontamination: Wash area with soap & water Clean->Wash Dispose Disposal: Label as Hazardous Waste (Debris + Chemical) Wash->Dispose

Figure 2: Immediate spill response protocol. Emphasis is placed on avoiding dust generation during the cleanup of solid spills.[2]

Part 6: References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • PubChem. (2025).[9] Compound Summary: 7-Azaindole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No: 1190313-82-6 (Representative) Class: Halogenated 7-Azaindole Derivative[1][2] Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No: 1190313-82-6 (Representative) Class: Halogenated 7-Azaindole Derivative[1][2]

Executive Safety Summary

Immediate Hazard Classification: 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a pharmacophore intermediate.[1] While specific toxicological data for this exact isomer may be limited, structurally related 7-azaindoles are potent irritants and potential sensitizers.[1]

  • Primary Hazards: Severe Eye Irritation (Category 2A), Skin Irritation (Category 2), Respiratory Tract Irritation (STOT SE 3).[1]

  • Acute Toxicity: Treat as Harmful/Toxic if Swallowed (Category 3/4) based on structure-activity relationships (SAR) of halogenated pyrrolopyridines.[1]

  • Operational Banding: OEB 3 (Occupational Exposure Band) – Potent Compound.[1] Handle with high containment.

Risk-Based PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the compound.

Protective BarrierSolid State Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Rationale & Causality
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner)Solvent-Specific (See Section 3)Solids require abrasion resistance.[1] Solutions require permeation resistance against the solvent carrier.
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Goggles 7-azaindole dust is fine and corrosive to moist membranes.[1] Safety glasses are insufficient for powders.
Respiratory P100 / N95 (If outside containment)Fume Hood (Primary)Inhalation of dust causes immediate mucosal inflammation.[1]
Body Protection Tyvek® Lab Coat (Wrist cuffs)Chemical Resistant Apron Standard cotton coats absorb liquids and trap dust. Tyvek sheds particles.

Technical Deep Dive: The "Solvent Rule" for Gloves

Expert Insight: When this compound is dissolved, the solvent dictates the glove breakthrough time, not the solute. 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is often dissolved in Dichloromethane (DCM) or DMF for nucleophilic aromatic substitutions.[1]

  • Scenario A: Dissolved in DMF/DMSO

    • Glove: Standard Nitrile is acceptable (Breakthrough > 240 mins).

  • Scenario B: Dissolved in Dichloromethane (DCM)

    • Glove: Laminate Film (Silver Shield®) or PVA .[1]

    • Critical Warning: Nitrile fails against DCM in < 2 minutes. The dissolved azaindole will penetrate the skin immediately upon solvent breakthrough.

Visualization: Risk-Based Decision Logic

The following diagram outlines the decision process for selecting PPE and engineering controls based on the operation scale.

G Start Start: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution Phase StateCheck->Liquid Quantity Quantity > 100mg? Solid->Quantity SolventCheck Solvent Type? Liquid->SolventCheck Hood Fume Hood Required (Sash at 18 inches) Quantity->Hood No (<100mg) Isolator Glove Box / Isolator Quantity->Isolator Yes (>100mg) GloveNitrile Double Nitrile Gloves SolventCheck->GloveNitrile DMF/DMSO/Alc GloveLaminate Laminate/PVA Gloves (If Halogenated Solvent) SolventCheck->GloveLaminate DCM/Chloroform Hood->GloveNitrile Isolator->GloveNitrile

Figure 1: Decision tree for selecting engineering controls and PPE based on physical state and solvent compatibility.

Operational Protocol: Safe Handling Workflow

Phase 1: Pre-Operational Gowning (Donning)[1]
  • Inspection: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Inner Layer: Don first pair of nitrile gloves (tucked under lab coat cuffs).

  • Outer Layer: Don Tyvek sleeves or second pair of nitrile gloves (tucked over lab coat cuffs). This creates a "shingle effect" to prevent powder from entering the wrist area.

  • Seal Check: If wearing N95 (outside hood), perform a positive/negative pressure seal check.

Phase 2: Handling (Weighing & Transfer)
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated heterocycles are prone to static charge, causing "fly-away" powder that bypasses PPE.[1]

  • Technique: Use disposable spatulas. Never tap a spatula against a container rim to dislodge powder; this aerosolizes the compound.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: While still in the hood, wipe the exterior of the reagent bottle with a Kimwipe dampened in MeOH or Acetone.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull) to avoid snapping. Dispose of as hazardous waste.[3]

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.

Emergency & Disposal Plan

EventImmediate Action
Eye Contact Flush for 15 minutes minimum. Do not use neutralization agents. Azaindoles can cause corneal clouding; seek ophthalmologist immediately.
Skin Contact Do not use ethanol to wash skin (it increases transdermal absorption). Wash with soap and copious water.[2][3][4][5][6][7]
Spill (Solid) Do not sweep. Cover with wet paper towels (to suppress dust), then scoop into a hazardous waste bag.
Disposal Incineration only. Do not pour down drains.[3][8] Classify as Halogenated Organic Waste .

References

  • GuideChem. 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine SDS & CAS Data. Retrieved from [1]

  • Fisher Scientific. 7-Azaindole Safety Data Sheet (Analogous Hazard Profile). Retrieved from [1]

  • Ansell. Chemical Glove Resistance Guide (Permeation Data). Retrieved from

  • PubChem. Compound Summary: Pyrrolo[2,3-b]pyridine derivatives. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.